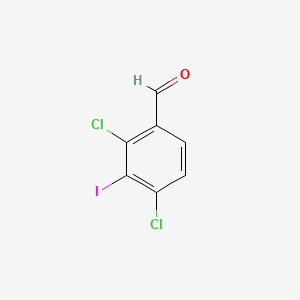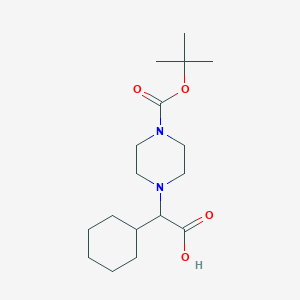
2,4-Dichloro-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and an iodine atom at the 3 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2,4-dichloro-3-iodobenzoic acid.
Reduction: Formation of 2,4-dichloro-3-iodobenzyl alcohol.
Applications De Recherche Scientifique
2,4-Dichloro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-iodobenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzaldehyde: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
2,4-Dichloro-5-iodobenzaldehyde: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications
Uniqueness: 2,4-Dichloro-3-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its importance in scientific research .
Propriétés
Formule moléculaire |
C7H3Cl2IO |
|---|---|
Poids moléculaire |
300.90 g/mol |
Nom IUPAC |
2,4-dichloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
Clé InChI |
PPNJFHHEYDKJEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)



![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)

![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)

![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
